

# molecular weight and formula of 1-(3-Iodobenzoyl)piperidin-4-one

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## Compound of Interest

Compound Name: 1-(3-Iodobenzoyl)piperidin-4-one

Cat. No.: B7815631

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## An In-depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **1-(3-Iodobenzoyl)piperidin-4-one**, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial synthetic intermediate for the development of novel therapeutic agents. The document outlines its chemical properties, a detailed synthesis protocol, and its potential applications based on the broader class of piperidin-4-one derivatives.

## Physicochemical Properties

**1-(3-Iodobenzoyl)piperidin-4-one** belongs to the N-acylpiperidone family. Its structure features a piperidin-4-one core N-acylated with a 3-iodobenzoyl group. This combination of a flexible saturated heterocycle and a rigid, functionalized aromatic ring makes it a versatile scaffold for chemical modification. While specific experimental data for this exact compound is not widely published, its key properties can be calculated based on its structure.

Property	Value
Chemical Formula	C <sub>12</sub> H <sub>12</sub> INO <sub>2</sub>
Molecular Weight	329.13 g/mol
IUPAC Name	1-(3-iodobenzoyl)piperidin-4-one
CAS Number	Not available
Canonical SMILES	<chem>C1C(N(C=C1)C(=O)C2=CC(=CC=C2)I)=O</chem>
Monoisotopic Mass	328.9913 Da

## Synthesis and Experimental Protocol

The synthesis of **1-(3-iodobenzoyl)piperidin-4-one** can be achieved via a standard nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine of piperidin-4-one with 3-iodobenzoyl chloride. The following protocol is a representative procedure based on established methods for synthesizing analogous N-acylpiperidines.<sup>[1]</sup>

Reaction: Piperidin-4-one + 3-Iodobenzoyl Chloride → **1-(3-iodobenzoyl)piperidin-4-one**

Materials and Reagents:

- Piperidin-4-one hydrochloride
- 3-Iodobenzoyl chloride
- Triethylamine (Et<sub>3</sub>N) or a similar non-nucleophilic base
- Dichloromethane (DCM) or a similar anhydrous aprotic solvent
- 2N Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

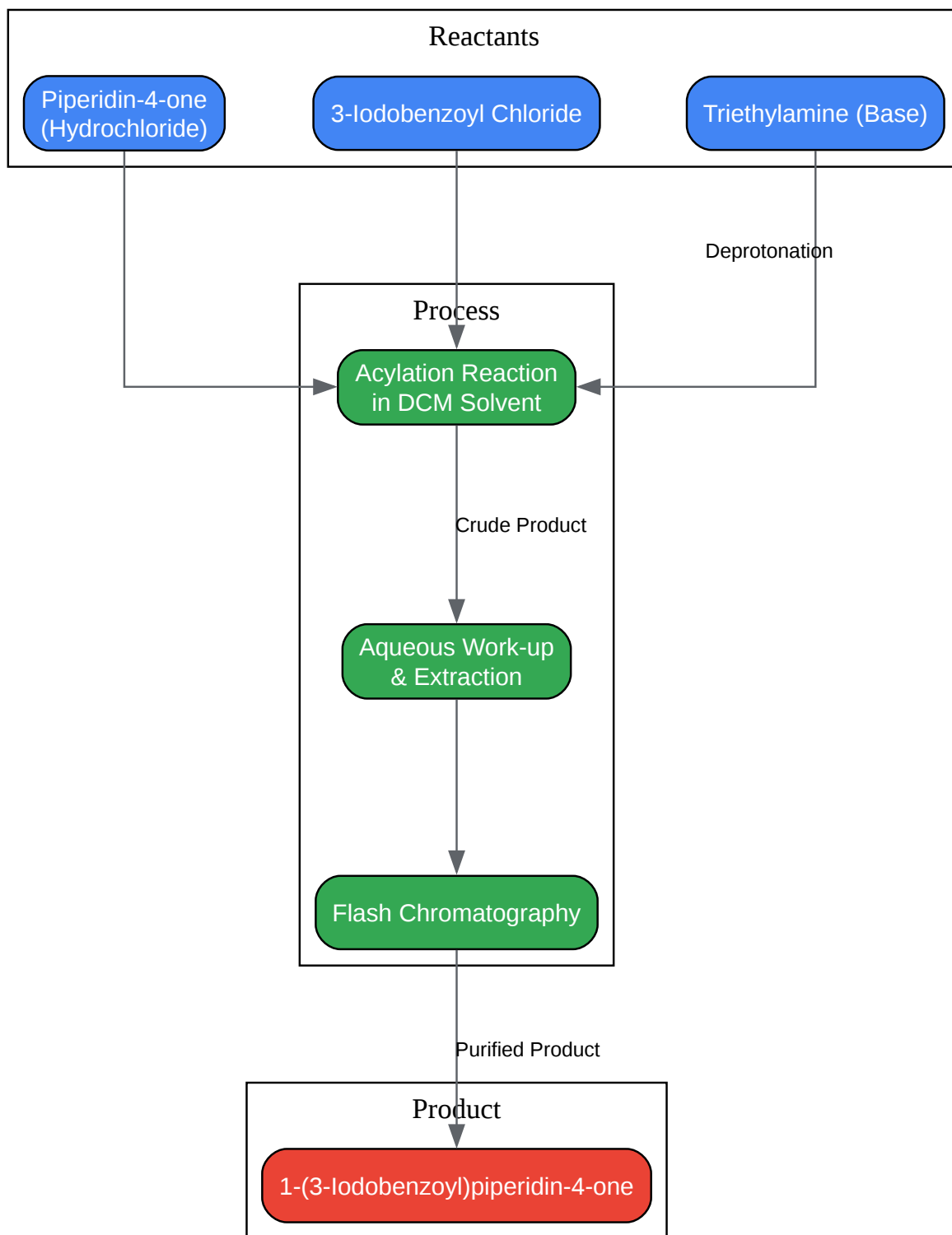
- Ethyl acetate (EtOAc)
- Hexanes

#### Experimental Procedure:

- **Preparation of Free Base:** To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes at 0 °C to liberate the free piperidin-4-one base.<sup>[2][3]</sup>
- **Acylation:** In a separate flask, dissolve 3-iodobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold reaction mixture from Step 1.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (piperidin-4-one) is consumed.
- **Work-up:** Upon completion, pour the reaction mixture into 2N aqueous HCl and transfer to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
- **Washing:** Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO<sub>3</sub> solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **1-(3-iodobenzoyl)piperidin-4-one**.

## Visualization of Synthetic Workflow

The logical flow of the synthesis protocol is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.



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Synthetic pathway for **1-(3-iodobenzoyl)piperidin-4-one**.

## Applications in Research and Drug Development

**1-(3-Iodobenzoyl)piperidin-4-one** is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of more complex molecules. The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[4]

- **Versatile Synthetic Building Block:** The ketone functional group at the 4-position can be readily modified through reactions such as reductive amination, Wittig reactions, or conversion to an oxime, allowing for the introduction of diverse chemical moieties.
- **Scaffold for Bioactive Molecules:** Piperidin-4-one derivatives have been reported to possess a wide array of pharmacological activities, including analgesic, antiviral, bactericidal, and fungicidal properties.[5]
- **Probing Protein-Ligand Interactions:** The iodine atom on the benzoyl ring serves as a useful handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. It can also act as a heavy atom for X-ray crystallography studies to aid in structure-based drug design.

## Potential Biological Activity and Signaling Pathways

While the specific biological activity of **1-(3-Iodobenzoyl)piperidin-4-one** has not been extensively characterized, the broader class of piperidine-containing molecules has been implicated in numerous biological pathways. For instance, certain complex piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

The true biological significance of this compound lies in its potential to be elaborated into a final drug candidate. The specific substitutions made to the piperidin-4-one core and the iodo-benzoyl ring will ultimately determine its pharmacological profile and mechanism of action. Researchers may use this intermediate to synthesize libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in cancer, inflammation, and infectious diseases.

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